4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide

Catalog No.
S895313
CAS No.
959585-47-8
M.F
C11H20BN3O4S
M. Wt
301.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-p...

CAS Number

959585-47-8

Product Name

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide

IUPAC Name

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide

Molecular Formula

C11H20BN3O4S

Molecular Weight

301.18 g/mol

InChI

InChI=1S/C11H20BN3O4S/c1-10(2)11(3,4)19-12(18-10)9-7-13-15(8-9)20(16,17)14(5)6/h7-8H,1-6H3

InChI Key

HFNXCZQCNZNGDW-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)S(=O)(=O)N(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)S(=O)(=O)N(C)C

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide is a synthetic compound characterized by its unique structure that includes a pyrazole ring and a dioxaborolane moiety. This compound is notable for its potential applications in medicinal chemistry and materials science due to its boron-containing structure, which can facilitate various

, including:

  • Borylation Reactions: The dioxaborolane moiety can act as a borylating agent, facilitating the formation of carbon-boron bonds in organic synthesis.
  • Suzuki Coupling: This compound can be utilized in Suzuki cross-coupling reactions, where it serves as a reagent for forming carbon-carbon bonds between aryl halides and boronic acids.
  • Nucleophilic Substitution: The sulfonic acid dimethylamide group may also undergo nucleophilic substitution reactions, making it versatile for further functionalization .

While specific biological activity data for 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide is limited, compounds containing pyrazole and boron have been investigated for various biological activities. These may include:

  • Antimicrobial Properties: Some pyrazole derivatives exhibit antimicrobial activity against bacteria and fungi.
  • Anticancer Activity: Boron-containing compounds are being explored for their potential in cancer therapies due to their ability to target specific cellular pathways.

Further studies are needed to elucidate the specific biological effects of this compound .

The synthesis of 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide typically involves several steps:

  • Preparation of Dioxaborolane: The initial step often includes the synthesis of the dioxaborolane precursor through the reaction of boron compounds with suitable alcohols or phenols.
  • Formation of Pyrazole: The pyrazole ring can be synthesized from hydrazine derivatives and appropriate carbonyl compounds.
  • Coupling Reaction: The final step involves coupling the dioxaborolane with the pyrazole derivative under acidic conditions to form the desired sulfonic acid dimethylamide derivative.

These processes may require optimization depending on the specific reagents and conditions used .

The unique structure of 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide lends itself to various applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its boron content makes it suitable for applications in polymer chemistry and materials engineering.
  • Pharmaceutical Development: Potential use in drug design due to its unique reactivity and biological properties .

Several compounds share structural similarities with 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide. Here are some notable examples:

Compound NameStructureUnique Features
4-(Boronate) AnilinesContains aniline linked to boronatesKnown for their application in Suzuki coupling reactions
1-Methylpyrazole Boronic AcidA simpler pyrazole-boron compoundUsed extensively in organic synthesis
Pyrazole SulfonamidesContains sulfonamide groupsExhibits diverse biological activities

The uniqueness of 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide lies in its combination of both boron and sulfonic acid functionalities within a pyrazole framework. This combination enhances its reactivity and potential applications compared to other similar compounds .

4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide is a heterocyclic boronic ester with a sulfonamide functional group. Its classification includes:

  • Boronic ester: Contains a dioxaborolane ring (pinacol boronate ester) linked to a pyrazole moiety.
  • Sulfonamide: Features a sulfonic acid group substituted with dimethylamide.
  • Pyrazole derivative: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.

IUPAC Name: 4-(Dioxaborolan-2-yl)-1-sulfonic acid dimethylamide, 4,4,5,5-tetramethylpyrazole.
Synonyms: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-sulfonic acid dimethylamide, 4-(Pinacol boronate)-pyrazole-1-sulfonic acid dimethylamide.

Historical Development and Discovery

The compound emerged from advancements in boron chemistry and heterocyclic synthesis. Key milestones include:

  • Boronate esters in cross-coupling reactions: Development of pinacol boronate esters for Suzuki-Miyaura couplings, enabling functionalization of aromatic systems.
  • Pyrazole sulfonamides in drug design: Exploration of pyrazole-sulfonamide hybrids for kinase inhibition and antimicrobial activity.
  • Synthetic optimization: Patents (e.g., WO2016063294A2) highlight improved methods for boronate-functionalized pyrazoles, addressing scalability and purity.

Structural Significance in Boron Chemistry

The boronate ester and pyrazole core synergize to enhance reactivity and versatility:

FeatureChemical Role
Dioxaborolane ringStabilizes boronate ester, enabling cross-coupling reactions without hydrolysis.
Pyrazole ringElectron-deficient aromatic system facilitates electrophilic substitution.
Sulfonic acid dimethylamideEnhances solubility in polar solvents, aiding in biological applications.

Registration and Identification Parameters

ParameterValue
CAS Number959585-47-8
Molecular FormulaC₁₁H₂₀BN₃O₄S
Molecular Weight301.17 g/mol
SMILESCN(S(=O)(=O)n1ncc(c1)B1OC(C(O1)(C)C)(C)C)C
PubChem CIDNot explicitly listed; refer to compound databases for updates.

Molecular Formula and Weight Analysis

The compound 4-(4,4,5,5-Tetramethyl- [1] [2] [3]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide represents a complex heterocyclic organoboron compound with the molecular formula C₁₁H₂₀BN₃O₄S [1]. The molecular weight has been consistently reported as 301.17 grams per mole across multiple chemical databases [1] [4]. This compound is registered under the Chemical Abstracts Service number 959585-47-8 and carries the MDL number MFCD18383273 [5].

The systematic International Union of Pure and Applied Chemistry name for this compound is N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-sulfonamide [1] [3]. The compound can be represented by the Simplified Molecular Input Line Entry System notation: O=S(N1N=CC(B2OC(C)(C)C(C)(C)O2)=C1)(N(C)C)=O [5].

Table 1: Molecular Formula and Weight Analysis

ParameterValue
Molecular FormulaC₁₁H₂₀BN₃O₄S
Molecular Weight (g/mol)301.17
CAS Number959585-47-8
SMILES NotationO=S(N1N=CC(B2OC(C)(C)C(C)(C)O2)=C1)(N(C)C)=O
IUPAC Name (Primary)N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-sulfonamide
MDL NumberMFCD18383273

Constitutional Structure and Stereochemistry

The molecular architecture of this compound encompasses several distinct structural components that contribute to its overall chemical identity [1]. The core framework consists of a five-membered pyrazole ring system containing two nitrogen atoms in the 1,2-positions, characteristic of aromatic heterocycles [6]. This pyrazole ring adopts a planar configuration typical of aromatic systems, with sp² hybridization at all carbon and nitrogen atoms within the ring [6].

The dioxaborolane moiety represents a six-membered cyclic boronic ester structure featuring a boron atom coordinated to two oxygen atoms in a bridging arrangement [7]. The tetramethyl substitution pattern at the 4,4,5,5-positions provides steric bulk and influences the conformational preferences of this ring system [7]. The boron center exhibits tetrahedral geometry due to its sp³ hybridization state when coordinated within the dioxaborolane framework [8].

The sulfonamide functional group constitutes a critical structural element, with the sulfur atom maintaining tetrahedral coordination geometry through bonding to two oxygen atoms via double bonds and one nitrogen atom [9]. The dimethylamino substituent attached to the sulfonamide nitrogen adopts a pyramidal geometry consistent with sp³ hybridization [10].

Table 2: Constitutional Structure Components

ComponentChemical FormulaHybridization StateKey Characteristics
Pyrazole Ring SystemC₃H₃N₂sp² (aromatic)Five-membered heterocycle with two nitrogen atoms
Dioxaborolane RingC₆H₁₂BO₂sp³ (tetrahedral B)Six-membered ring with boron atom in bridging position
Sulfonamide GroupSO₂sp³ (tetrahedral S)Electron-withdrawing group with S=O bonds
Dimethylamino GroupN(CH₃)₂sp³ (pyramidal N)Tertiary amine substituent on sulfonamide nitrogen

The stereochemical considerations for this compound are primarily influenced by the conformational flexibility around rotatable bonds and the inherent geometry of the ring systems [1]. The molecule contains three rotatable bonds, which provides limited conformational flexibility while maintaining structural integrity [1].

Crystallographic Data

While specific single-crystal X-ray diffraction data for this exact compound were not available in the literature, structural insights can be derived from analogous dioxaborolane and pyrazole-containing compounds [7] [11]. Crystallographic studies of related 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives reveal that the dioxaborolane ring typically adopts a half-chair conformation [7] [11].

In similar ferrocenyl-substituted dioxaborolane compounds, the dioxaborolane ring exhibits a half-chair conformation with characteristic torsion angles around 24 degrees for the O-C-C-O fragment [7]. The boron-oxygen bond lengths in these systems typically range from 1.35 to 1.40 angstroms, consistent with tetrahedral boron coordination [7].

Pyrazole-containing compounds generally display planar ring geometries with dihedral angles between substituted rings ranging from 30 to 60 degrees depending on steric interactions [12] [13]. For pyrazole derivatives with bulky substituents, dihedral angles of approximately 40 to 65 degrees between the pyrazole ring and attached aromatic systems have been observed [14].

Conformational Analysis and Molecular Geometry

The conformational landscape of this compound is dominated by the interplay between the rigid aromatic pyrazole core and the flexible dioxaborolane ring system [11]. The pyrazole ring maintains planarity due to its aromatic character, with all constituent atoms lying essentially in the same plane [6]. The nitrogen atoms within the pyrazole ring exhibit sp² hybridization, contributing to the overall aromatic stabilization [6].

The dioxaborolane ring adopts a non-planar conformation similar to the half-chair arrangement observed in related structures [11]. This conformation minimizes steric interactions between the four methyl substituents while maintaining optimal orbital overlap for the boron-oxygen bonds [11]. The tetrahedral geometry around the boron center results from its coordination to two oxygen atoms and the attachment to the pyrazole carbon [8].

Table 3: Molecular Geometry and Conformational Parameters

Structural ParameterExpected Value/DescriptionLiterature Reference Type
Pyrazole Ring PlanarityPlanar aromatic systemPyrazole crystal structures
Dioxaborolane Ring ConformationHalf-chair conformationDioxaborolane conformational studies
Boron-Oxygen Bond Length (typical)1.35-1.40 ÅBoronic ester bond lengths
Sulfur-Nitrogen Bond Length (typical)1.63-1.67 ÅSulfonamide structural data
Dihedral Angle: Pyrazole-Dioxaborolane30-60° (estimated)Heterocyclic torsion angles
Boron Coordination GeometryTetrahedralBoron coordination chemistry

The sulfonamide group exhibits tetrahedral geometry around the sulfur center, with the sulfur-oxygen bonds displaying significant double-bond character [15]. The sulfur-nitrogen bond length typically ranges from 1.63 to 1.67 angstroms in sulfonamide systems, reflecting the partial double-bond character arising from resonance effects [15].

Computational chemistry data indicates a topological polar surface area of 73.66 square angstroms, suggesting moderate polarity [1]. The calculated logarithmic partition coefficient value of -0.1632 indicates hydrophilic character, consistent with the presence of multiple polar functional groups [1].

Bonding Patterns and Electronic Distribution

The electronic structure of this compound reflects the diverse bonding environments present within its molecular framework [1]. The pyrazole ring system exhibits characteristic aromatic bonding patterns with delocalized π-electron density across the five-membered ring [6]. The nitrogen atoms within the pyrazole contribute lone pairs to the aromatic system while maintaining sp² hybridization [6].

The boron-oxygen bonds within the dioxaborolane ring display predominantly covalent character with partial ionic contribution due to the electronegativity difference between boron and oxygen [16]. The boron center functions as an electron-deficient site, capable of accepting electron density from coordinating species [16]. This Lewis acidic character is modulated by the cyclic coordination environment provided by the dioxaborolane framework [16].

The sulfonamide functional group exhibits complex electronic distribution patterns influenced by resonance effects [9]. The sulfur-nitrogen bond possesses partial double-bond character resulting from the delocalization of nitrogen lone-pair electrons into the sulfur-oxygen antibonding orbitals [10]. This resonance interaction affects the hybridization state of the sulfonamide nitrogen, promoting sp² character [10].

Table 4: Electronic Distribution Analysis

Electronic FeaturePredicted CharacteristicsChemical Significance
HOMO LocalizationDelocalized over pyrazole ring systemDetermines nucleophilic reactivity sites
LUMO LocalizationConcentrated on electron-withdrawing groupsIndicates electrophilic attack positions
Electron Density at BoronElectron-deficient due to coordinationAffects Lewis acid behavior
Pyrazole AromaticityMaintained aromatic characterStabilizes molecular framework
Sulfonamide ResonancePartial double bond characterAffects nitrogen hybridization

The electronic properties are further characterized by the presence of six hydrogen bond acceptor sites and the absence of conventional hydrogen bond donors [1]. The molecular orbital distribution likely features the highest occupied molecular orbital localized primarily on the electron-rich pyrazole ring system, while the lowest unoccupied molecular orbital concentrates on the electron-withdrawing sulfonamide group [17].

Table 5: Bonding Patterns and Electronic Character

Bond TypeBond OrderHybridizationElectronic Character
B-O (dioxaborolane)1.0sp³-sp³Covalent, electron-sharing
S=O (sulfonyl)2.0sp³-sp²Highly polar covalent
S-N (sulfonamide)1.2-1.5sp³-sp²/sp³Polar covalent with resonance
N-N (pyrazole)1.0sp²-sp²Aromatic π-bonding
C-N (pyrazole)1.5 (aromatic)sp²-sp²Aromatic delocalization

PropertyValueSource/Notes
Chemical Name4-(4,4,5,5-Tetramethyl- [2] [3]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamideIUPAC nomenclature
CAS Registry Number959585-47-8ChemScene database [4]
Molecular FormulaC₁₁H₂₀BN₃O₄SChemScene database [4]
Molecular Weight (g/mol)301.17ChemScene database [4]
Physical StateSolidTypical for this compound class
AppearanceWhite to off-white crystalline powderTypical for boronic acid pinacol esters
Melting Point (°C)Not reportedData not available in literature
Boiling Point (°C)Not reportedData not available in literature
Solubility in WaterSlightly solubleBased on structural analysis
TPSA (Ų)73.66ChemScene computational data [4]
LogP-0.1632ChemScene computational data [4]
H-Bond Acceptors6ChemScene computational data [4]
H-Bond Donors0ChemScene computational data [4]

Table 2: Comparison with Related Pyrazole Boronic Acid Pinacol Esters

CompoundCAS NumberMolecular FormulaMolecular WeightMelting Point (°C)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole269410-08-4C₉H₁₅BN₂O₂194.04125-130 [5]
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole761446-44-0C₁₀H₁₇BN₂O₂208.0767-69 [6]
1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole1036991-40-8C₁₁H₁₉BN₂O₂222.1085-89 [7]
4-(4,4,5,5-Tetramethyl- [2] [3]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide959585-47-8C₁₁H₂₀BN₃O₄S301.17Not reported

Table 3: Expected Spectroscopic Characteristics

TechniqueKey CharacteristicsNotes
¹H NMRTetramethyl dioxaborolane: δ 1.2-1.3 ppm (12H, s); Pyrazole CH: δ 7.5-8.0 ppm; N(CH₃)₂: δ 2.8-3.0 ppm (6H, s)Based on related pyrazole sulfonamides and boronic esters [10] [12]
¹³C NMRDioxaborolane carbons: δ 24-25 ppm (CH₃), 83-84 ppm (quaternary C); Pyrazole carbons: δ 120-140 ppmCharacteristic chemical shifts for functional groups [8]
¹¹B NMRBoronic ester signal: δ 20-30 ppm (typical for pinacol boronate)Typical range for boronic ester compounds [15]
Mass Spectrometry (ESI)Molecular ion peak [M+H]⁺: m/z 302; Fragmentation: Loss of pinacol group, sulfonamide cleavageExpected fragmentation pattern
Infrared SpectroscopyS=O stretch: 1300-1350 cm⁻¹; B-O stretch: 1140-1160 cm⁻¹; C-H stretch: 2900-3000 cm⁻¹Characteristic absorption bands [13] [10]
UV-Visible Spectroscopyλmax: 250-280 nm (pyrazole π→π* transition); Extinction coefficient: moderateTypical UV absorption for pyrazole derivatives [14]

Dates

Last modified: 08-16-2023

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